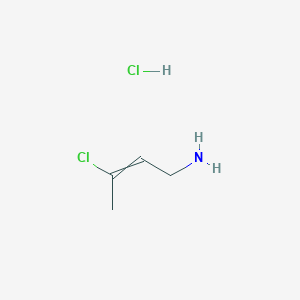

3-Chlorobut-2-en-1-amine;hydrochloride

Description

3-Chlorobut-2-en-1-amine hydrochloride is an aliphatic amine hydrochloride characterized by a chlorinated unsaturated carbon chain. Its structure includes a chlorine atom at the third carbon of a but-2-en-1-amine backbone, with the amine group protonated as a hydrochloride salt. This compound’s reactivity and applications are influenced by the conjugated double bond and the electron-withdrawing chlorine substituent, which may enhance electrophilic properties or alter solubility compared to non-halogenated analogs.

Properties

IUPAC Name |

3-chlorobut-2-en-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8ClN.ClH/c1-4(5)2-3-6;/h2H,3,6H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNXILSDJRCHUDK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCN)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Indium-Promoted Allylation Followed by Oxidation and Isomerization

A robust method for preparing α-chloroenones, which are precursors to chlorobut-2-en-1-amine derivatives, involves:

Step 1: Allylation

Benzaldehydes undergo Barbier-type allylation with 1,3-dichloroprop-1-ene in the presence of indium powder and sodium iodide. This yields chlorohydrins with good yields (68–88%) and moderate syn selectivity (79:21 to 81:19).Step 2: Oxidation

The chlorohydrins are oxidized using Dess–Martin periodinane (DMP) to form β,γ-unsaturated chloroketones.Step 3: Isomerization

Silica gel facilitates the isomerization of β,γ-unsaturated chloroketones to the more stable α,β-unsaturated chloroketones with excellent yields (91–98%).

This sequence provides a reliable route to key intermediates for subsequent amination.

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| 1 | Indium powder, NaI, 1,3-dichloroprop-1-ene | 68–88 | Barbier allylation, moderate syn selectivity |

| 2 | Dess–Martin periodinane (DMP) | - | Oxidation of chlorohydrins |

| 3 | Silica gel | 91–98 | Isomerization to α,β-unsaturated chloroketones |

Enzymatic Bienzymatic Reductive Cascade for Stereoselective Synthesis

Catalytic System : The combination of ene-reductases (EREDs) and alcohol dehydrogenases (ADHs) catalyzes the stereoselective reduction of α-chloroenones to optically active chlorohydrins, which are key intermediates for amine synthesis.

Process :

- EREDs reduce the C=C double bond of the chloroketone.

- ADHs reduce the carbonyl group to an alcohol, yielding enantiopure chlorohydrins.

-

- High conversion rates (>99%)

- Excellent stereoselectivity (>99:1 diastereomeric ratio, >99% enantiomeric excess)

- Mild reaction conditions (aqueous media, ambient temperature)

- Avoidance of toxic metals and harsh reagents

| Enzyme (ERED) | Conversion (%) | Enantiomeric Excess (ee %) | Configuration |

|---|---|---|---|

| ERED-110 | 99 | 94 | (R) |

| ERED-P1-H09 | 78 | 85 | (S) |

Note: Optimization of enzyme loading, substrate concentration, and reaction conditions further enhances yields and selectivity.

Chemical Alkylation and Salt Formation

The amine intermediate (3-chlorobut-2-en-1-amine) is typically converted to its hydrochloride salt by treatment with hydrochloric acid under controlled conditions to improve stability and handling.

Alkylation reactions may be employed to functionalize the amine or to synthesize bis(3-chlorobut-2-en-1-yl)amine hydrochloride derivatives, which have been studied for their DNA alkylation activity.

Comparative Data Table of Related Compounds and Preparation Features

| Compound Name | Molecular Formula | Molar Mass (g/mol) | Preparation Highlights |

|---|---|---|---|

| 3-Chlorobut-2-en-1-amine hydrochloride | C4H8ClN·HCl | ~122 (approx.) | Indium-promoted allylation, enzymatic reduction, HCl salt formation |

| Bis(3-chlorobut-2-en-1-yl)amine hydrochloride | C8H14Cl2N·HCl | 230.56 | Alkylation of 3-chlorobut-2-en-1-amine, DNA alkylating agent |

| 3-Chlorobut-3-en-1-amine | C4H8ClN | 105.56 | Chlorination on butene backbone, amination |

Research Findings and Notes on Preparation

The use of indium powder in the Barbier allylation step is preferred due to its mildness and ability to tolerate various functional groups, avoiding harsh conditions and toxic reagents.

The enzymatic bienzymatic cascade represents a state-of-the-art method for obtaining optically pure intermediates, which is crucial for pharmaceutical applications where stereochemistry impacts biological activity.

Classical methods involving chlorination of ketimines or organomercury intermediates are less favored due to toxicity and lower selectivity.

The hydrochloride salt form enhances the compound's stability and facilitates handling, storage, and further chemical transformations.

Chemical Reactions Analysis

Types of Reactions

3-Chlorobut-2-en-1-amine;hydrochloride can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as hydroxide ions or amines, leading to the formation of different derivatives.

Addition Reactions: The double bond in the butene chain can participate in addition reactions with electrophiles, such as hydrogen halides or halogens.

Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to yield different products.

Common Reagents and Conditions

Substitution: Reagents such as sodium hydroxide or ammonia can be used under basic conditions.

Addition: Hydrogen halides (e.g., hydrogen chloride) or halogens (e.g., bromine) can be used under mild conditions.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Major Products Formed

Substitution: Products such as 3-hydroxybut-2-en-1-amine or 3-aminobut-2-en-1-amine.

Addition: Products such as 3-chloro-2-bromo-butane or 3-chloro-2-hydroxy-butane.

Oxidation: Products such as 3-chlorobut-2-en-1-aldehyde or 3-chlorobut-2-en-1-carboxylic acid.

Reduction: Products such as 3-chlorobut-2-en-1-amine.

Scientific Research Applications

3-Chlorobut-2-en-1-amine;hydrochloride has several applications in scientific research:

Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Medicinal Chemistry: The compound is investigated for its potential as a building block in the development of new drugs, particularly those targeting neurological disorders.

Biological Studies: It is used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active amines.

Industrial Applications: The compound is used in the production of specialty chemicals and as a reagent in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 3-chlorobut-2-en-1-amine;hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The amine group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The chlorine atom and the double bond in the butene chain can also participate in interactions with biological molecules, affecting their function.

Comparison with Similar Compounds

Structural Analogues

A comparative analysis of 3-chlorobut-2-en-1-amine hydrochloride with other hydrochlorides highlights key differences in substituents, backbone saturation, and aromaticity:

Key Observations :

- Electron-Withdrawing Effects: The allylic chlorine in 3-chlorobut-2-en-1-amine HCl may increase electrophilicity at the double bond, contrasting with chlorphenoxamine HCl, where chlorine’s effect is mitigated by aromatic stabilization .

- Stability : Aliphatic hydrochlorides like memantine HCl exhibit higher stability due to steric protection of the amine group, whereas 3-chlorobut-2-en-1-amine HCl’s unsaturated backbone and allylic chlorine may render it susceptible to hydrolysis or elimination reactions .

Physicochemical Properties

Data from ortho-toluidine HCl (Table 1-2, ) and tetracycline HCl (Section 2, ) provide insights into typical hydrochloride behaviors:

Critical Notes:

- The allylic chlorine in 3-chlorobut-2-en-1-amine HCl may lead to β-elimination under basic conditions, forming butadiene derivatives, a reactivity absent in aromatic hydrochlorides like chlorphenoxamine HCl .

- Unlike tetracycline HCl, which degrades in acidic environments due to lactone instability , the target compound’s degradation likely involves nucleophilic displacement of chlorine.

Analytical and Stability Profiles

Methods for analyzing similar hydrochlorides (e.g., RP-HPLC for dosulepin HCl (Fig. 1, )) suggest that 3-chlorobut-2-en-1-amine HCl would require chromatographic separation at neutral pH to avoid decomposition. Stability studies on fluoxetine HCl (Fig. 1, ) highlight that aliphatic hydrochlorides are prone to oxidation, implying the need for inert storage conditions for the target compound.

Biological Activity

3-Chlorobut-2-en-1-amine;hydrochloride is an organic compound characterized by its unique molecular structure, which includes a chlorine atom and an amine group attached to a butene chain. Its molecular formula is C4H9Cl2N, and it exists as a hydrochloride salt. This compound has garnered interest in various fields, including medicinal chemistry and organic synthesis, due to its biological activity and potential applications.

The biological activity of 3-chlorobut-2-en-1-amine;hydrochloride is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The amine group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. Additionally, the chlorine atom and the double bond in the butene chain can participate in interactions with biological molecules, affecting their function.

Research Findings

Recent studies have explored the compound's potential applications in medicinal chemistry, particularly in drug development targeting neurological disorders. Its structural similarity to biologically active amines makes it a candidate for further investigation into enzyme inhibition and receptor binding studies.

Case Studies

Comparative Analysis

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 3-Chlorobut-2-en-1-amino;hydrochloride | Chlorine atom, amine group, double bond | Enzyme inhibition potential |

| 3-Chloroprop-2-en-1-amino;hydrochloride | Shorter carbon chain | Similar enzyme inhibition |

| 3-Chlorobut-2-en-1-ol;hydrochloride | Hydroxyl group instead of amine | Different biological effects |

Organic Synthesis

3-Chlorobut-2-en-1-amine;hydrochloride serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its unique reactivity profile allows it to participate in substitution and addition reactions, making it valuable for synthesizing more complex molecules.

Medicinal Chemistry

The compound is being investigated for its potential use as a building block in drug development, particularly for treatments targeting neurological disorders. Its ability to interact with biological targets positions it as a candidate for further pharmacological studies .

Q & A

Q. How can researchers mitigate cytotoxicity during biological testing of 3-Chlorobut-2-en-1-amine hydrochloride?

- Methodological Answer : Pre-screen with MTT assays in primary neuronal cultures or SH-SY5Y cells. Use EC/IC ratios to establish selectivity indices. Modify the compound’s lipophilicity (e.g., prodrug strategies) to enhance blood-brain barrier penetration while reducing off-target effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.